N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine

Catalog No.
S711644
CAS No.
353502-16-6
M.F
C11H15NO4S
M. Wt
257.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine

CAS Number

353502-16-6

Product Name

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine

IUPAC Name

2-(3,5-dimethyl-N-methylsulfonylanilino)acetic acid

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

InChI

InChI=1S/C11H15NO4S/c1-8-4-9(2)6-10(5-8)12(7-11(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14)

InChI Key

OQUXVZYPPBRNBL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N(CC(=O)O)S(=O)(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)O)S(=O)(=O)C)C

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine is a synthetic organic compound categorized as a sulfonyl amino acid. Its structure features a 3,5-dimethylphenyl group and a methylsulfonyl group attached to a glycine backbone. The molecular formula for this compound is C11H15NO4SC_{11}H_{15}NO_4S, with a molecular weight of approximately 257.31 g/mol . This compound is notable for its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The methylsulfonyl group can be oxidized to generate sulfone derivatives.
  • Reduction: The compound can be reduced to remove the sulfonyl group, potentially yielding the corresponding amine.
  • Substitution: The phenyl ring may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common reagents for these reactions include hydrogen peroxide or m-chloroperbenzoic acid for oxidation, lithium aluminum hydride for reduction, and halogens or amines for substitution.

Research indicates that N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine exhibits various biological activities. It has been studied for its potential effects on enzyme inhibition and receptor modulation. The sulfonyl group in the compound can interact strongly with proteins and enzymes, possibly influencing their activity through competitive inhibition or allosteric modulation . These properties suggest its utility in drug development and therapeutic applications.

The synthesis of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine typically involves:

  • Starting Materials: The process begins with 3,5-dimethylphenylamine and glycine.
  • Sulfonylation: The 3,5-dimethylphenylamine is reacted with methylsulfonyl chloride under basic conditions to form a sulfonylated intermediate.
  • Coupling Reaction: This intermediate is then coupled with glycine using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

This method allows for the efficient production of the desired amino acid derivative.

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: The compound is studied for its interactions with biological molecules and pathways.
  • Medicine: Investigated for therapeutic properties such as enzyme inhibition and receptor modulation.
  • Industry: Utilized in developing specialty chemicals and materials.

Studies on the interactions of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine with biological targets have shown promising results. Its ability to form strong interactions with proteins suggests potential roles in modulating biological pathways and processes. This characteristic makes it a candidate for further research in pharmacology and biochemistry .

Several compounds share structural similarities with N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine:

Compound NameMolecular FormulaKey Features
N-(2,6-Dimethylphenyl)-N-(methylsulfonyl)glycineC11H15NO4SExhibits similar biological activities; different phenolic substitution pattern
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanineC12H17NO4SSimilar structure but with alanine instead of glycine
N-propyl-N-(methylsulfonyl)-glycinamideC12H19NO4SLarger side chain; potential for different biological interactions

Uniqueness

The uniqueness of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine lies in its specific combination of the 3,5-dimethylphenyl group with the glycine backbone. This configuration may confer distinct chemical reactivity and biological properties compared to other sulfonyl amino acids, making it a subject of interest in both synthetic chemistry and biological research.

XLogP3

1.4

Sequence

G

Dates

Modify: 2023-08-15

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